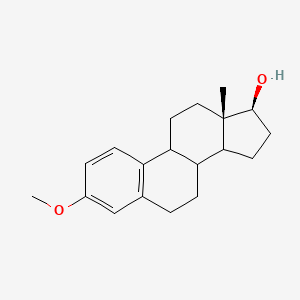
Estradiol methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is known for its potent biological activity and is used in various scientific research applications. This compound is particularly notable for its role as a selective inhibitor of the lysosomal cation channel TRPML1, which is involved in numerous physiological processes and diseases .
準備方法
The synthesis of estradiol methyl ether involves several key steps. One optimized method includes the following steps :
Domino Reaction: A diphenylprolinol silyl ether-mediated Michael reaction of nitroalkane followed by an intramolecular aldol reaction to form bicyclo [4.3.0]nonane derivatives.
Reductions: Two reductions using lithium triethylborohydride and diisobutylaluminum hydride in the same pot.
One-Pot Sequence: Six reactions, including oxidation, hydrogenation, formation of an acid chloride, Friedel–Crafts reaction, deprotection, and reduction, are carried out in a single pot.
This method allows for the synthesis of this compound using five reaction vessels with four purifications, resulting in a total yield of 15% .
化学反応の分析
Estradiol methyl ether undergoes various chemical reactions, including :
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds and reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halides or alkyl groups.
Friedel–Crafts Reaction: Formation of carbon-carbon bonds through the reaction of an aromatic compound with an acyl chloride.
Common reagents used in these reactions include palladium catalysts, lithium triethylborohydride, and diisobutylaluminum hydride. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
科学的研究の応用
Estradiol methyl ether has a wide range of scientific research applications :
Chemistry: Used as a tool compound for studying the inhibition of TRPML1 channels.
Biology: Investigated for its role in regulating autophagy, cell migration, and invasion.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases, cancer, and lysosomal storage disorders.
Industry: Utilized in the development of new pharmacological tools and potential therapeutic agents.
作用機序
Estradiol methyl ether exerts its effects by selectively inhibiting the TRPML1 channel . This inhibition affects key features of TRPML1 function, such as autophagy induction and transcription factor EB translocation. The compound does not interact with estrogen receptors, making it a unique tool for studying TRPML1-specific pathways .
類似化合物との比較
Estradiol methyl ether is compared with other similar compounds, such as :
Estradiol: The parent compound with broader biological activity, including interaction with estrogen receptors.
Methoxypyridine and Methoxypyrimidine Analogs: These analogs retain some TRPML1-inhibitory activity but differ in potency and selectivity.
PRU-10 and PRU-12: Analog compounds with reduced activity at the estrogen receptor, identified through systematic chemical modification.
This compound is unique due to its high potency and selectivity for TRPML1 inhibition, making it a valuable tool in scientific research .
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChIキー |
ULAADVBNYHGIBP-QKBRSHRXSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















